molecular formula C10H17NO4 B7870116 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid

4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B7870116
M. Wt: 215.25 g/mol
InChI Key: IKCIMPOIZBYNFA-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 4-methoxyaniline, a series of reactions including nitration, reduction, and cyclization can yield 4-methoxypiperidine.

    Introduction of the Butanoic Acid Moiety: The butanoic acid group can be introduced via acylation reactions. One common method involves the reaction of 4-methoxypiperidine with succinic anhydride under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Products may include 4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid or 4-(4-formylpiperidin-1-yl)-4-oxobutanoic acid.

    Reduction: The major product would be 4-(4-methoxypiperidin-1-yl)-4-hydroxybutanoic acid.

    Substitution: Products depend on the nucleophile used, such as 4-(4-aminopiperidin-1-yl)-4-oxobutanoic acid.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting the activity of these targets. The methoxy group can influence the compound’s pharmacokinetics and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid
  • 4-(4-Aminopiperidin-1-yl)-4-oxobutanoic acid
  • 4-(4-Methoxypiperidin-1-yl)butanoic acid

Uniqueness

4-(4-Methoxypiperidin-1-yl)-4-oxobutanoic acid is unique due to the presence of both a methoxy group and a butanoic acid moiety. This combination can confer specific chemical properties and biological activities that are distinct from other piperidine derivatives. The methoxy group can enhance solubility and membrane permeability, while the butanoic acid moiety can participate in various biochemical reactions.

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-15-8-4-6-11(7-5-8)9(12)2-3-10(13)14/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCIMPOIZBYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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